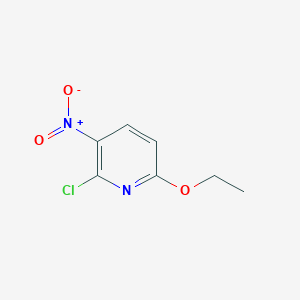

2-Chloro-6-ethoxy-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-ethoxy-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

2-Chloro-6-ethoxy-3-nitropyridine is utilized in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammation. It acts as an intermediate in creating novel drugs that exhibit potential anti-cancer and anti-inflammatory properties. Research has demonstrated that derivatives of this compound can enhance therapeutic efficacy against various diseases.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anti-cancer agent .

Agrochemical Applications

Pesticide Development

This compound plays a crucial role as an intermediate in synthesizing agrochemicals, especially pesticides. Its ability to target specific pests while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Case Study: Insecticidal Activity

Research has shown that nitropyridyl-based compounds derived from this compound exhibit significant insecticidal activity. For instance, a study reported the synthesis of novel compounds that demonstrated effective insecticidal properties against common agricultural pests .

Material Science Applications

Advanced Materials Synthesis

In material science, this compound is explored for developing advanced materials such as polymers and coatings. The compound's unique chemical properties improve durability and resistance to environmental factors, making it suitable for various industrial applications.

Analytical Chemistry Applications

Detection and Quantification

The compound is also employed in analytical chemistry for developing methods to detect and quantify nitro compounds in environmental samples. This application is crucial for monitoring pollutants and ensuring compliance with environmental regulations.

Data Summary Table

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at position 2 undergoes nucleophilic substitution with nitrogen-based nucleophiles, facilitated by the electron-deficient aromatic ring created by the nitro group at position 3.

Reaction with Hydrazine

2-Chloro-6-ethoxy-3-nitropyridine reacts with hydrazine in ethanol at room temperature to form hydrazinyl derivatives. This reaction proceeds via displacement of the chlorine atom, yielding intermediates that further react with aromatic aldehydes to form hydrazones .

Mechanistic Insight : The nitro group enhances electrophilicity at position 2, enabling nucleophilic attack. The ethoxy group at position 6 exerts minimal steric hindrance, favoring substitution .

Synthetic Pathways Involving Nitration

While not a direct reaction of this compound itself, its synthesis via nitration of 2-chloro-6-ethoxypyridine provides insight into its reactivity profile.

Nitration of 2-Chloro-6-ethoxypyridine

A mixture of sulfuric acid, oleum, and nitric acid at 20–40°C introduces the nitro group at position 3 :

| Parameter | Value | Source |

|---|---|---|

| Reagents | H₂SO₄, oleum, HNO₃ | |

| Temperature | 20–40°C | |

| Reaction Time | 5 hours | |

| Yield | 93% |

This method avoids excessive nitric acid use and achieves high regioselectivity due to the directing effects of the ethoxy group .

Comparative Reactivity in Insecticidal Derivatives

The nitro group’s position significantly influences bioactivity. Derivatives with 3-NO₂ substitutions exhibit reduced insecticidal activity compared to 5-NO₂ analogs, as shown in structure-activity relationship (SAR) studies :

| Compound | Substituent Position | Insecticidal Activity (vs. Pyridalyl) | Source |

|---|---|---|---|

| 8e | 5-NO₂, R = H | Comparable | |

| 8a′-2 | 3-NO₂, R = OCH₂CH₃ | Significantly weaker |

Key Finding : The 3-nitro configuration reduces electrophilicity at critical reaction sites, diminishing interactions with biological targets .

Stability and Reaction Optimization

Propiedades

Número CAS |

90811-24-8 |

|---|---|

Fórmula molecular |

C7H7ClN2O3 |

Peso molecular |

202.59 g/mol |

Nombre IUPAC |

2-chloro-6-ethoxy-3-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |

Clave InChI |

AZYLPCRMOKUFJH-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.